molecular formula C13H20ClNO B13742788 Propiophenone, 2,2-dimethyl-3-ethylamino-, hydrochloride CAS No. 24210-94-4

Propiophenone, 2,2-dimethyl-3-ethylamino-, hydrochloride

Cat. No.: B13742788
CAS No.: 24210-94-4
M. Wt: 241.76 g/mol
InChI Key: NDWQMEJAHYKRLJ-UHFFFAOYSA-N
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Description

Propiophenone, 2,2-dimethyl-3-ethylamino-, hydrochloride (CID 90410) is a synthetic organic compound with the molecular formula C₁₃H₁₉NO·HCl and a monoisotopic mass of 227.1077 g/mol . Structurally, it features a propiophenone backbone (phenyl ketone) substituted with a 2,2-dimethyl group and a 3-ethylamino moiety, forming a tertiary amine that is protonated as a hydrochloride salt. The compound’s SMILES notation is CCNC(C)(C)CC(=O)C1=CC=CC=C1, and its InChIKey is HZCUPCHEGYQOIO-UHFFFAOYSA-N .

Properties

CAS No.

24210-94-4

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

3-(ethylamino)-3-methyl-1-phenylbutan-1-one;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c1-4-14-13(2,3)10-12(15)11-8-6-5-7-9-11;/h5-9,14H,4,10H2,1-3H3;1H

InChI Key

NDWQMEJAHYKRLJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(C)CC(=O)C1=CC=CC=C1.Cl

Origin of Product

United States

Preparation Methods

Chemical and Physical Properties Overview

Property Data
Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
CAS Number 24210-94-4
IUPAC Name 3-(ethylamino)-3-methyl-1-phenylbutan-1-one hydrochloride
Structural Class Substituted propiophenone
Solubility Enhanced in water due to hydrochloride salt
Toxicity (LD50, mice, i.p.) 155 mg/kg

Preparation Methods

General Synthetic Strategy

The synthesis of Propiophenone, 2,2-dimethyl-3-ethylamino-, hydrochloride generally involves multi-step organic reactions starting from substituted propiophenone derivatives. The key steps include halogenation, amination (often with secondary or tertiary amines), and salt formation with hydrochloric acid to yield the hydrochloride salt. Precise control of reaction conditions such as temperature, solvent, and pH is critical for optimizing yield and purity.

Specific Synthetic Routes

Direct Amination of Propiophenone Derivatives

One approach involves the direct reaction of substituted propiophenones with ethylamine or ethylamino derivatives under controlled conditions, followed by acidification with hydrochloric acid to form the hydrochloride salt. This method requires careful control to avoid over-alkylation or side reactions.

Halogenation Followed by Amination (Inspired by Bupropion Hydrochloride Synthesis)

A closely related compound, bupropion hydrochloride, is synthesized by first halogenating m-chloropropiophenone with bromine, followed by reaction with tert-butylamine, and then acidification with hydrochloric acid to obtain the hydrochloride salt. This method is characterized by simplicity, low cost, high yield, and environmental friendliness, making it suitable for industrial scale-up. Although tert-butylamine is used in bupropion synthesis, analogous amines such as ethylamine can be employed for propiophenone derivatives to obtain the target compound.

N-Alkylation of Secondary Amines with Propiophenone Salts

Another reported method involves N-alkylation of secondary benzylamines with propiophenone salts to yield β-aminoketones, which can be further processed to obtain the desired compound. This method has been optimized by varying solvent mixtures (ethanol, triethylamine, 1,4-dioxane) and reaction times to improve yields from 30% to as high as 88%. The reaction conditions typically involve refluxing the mixture for 1-4 hours, with solvent and base selection critical to maximizing efficiency.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, ethanol:triethylamine (4:1), 1,4-dioxane:triethylamine (5:1) Solvent choice affects yield significantly
Temperature Reflux (approx. 78°C for ethanol) Controlled heating for 1-4 hours
Reaction Time 1-4 hours Shorter times with optimized solvents
Amines Used Ethylamine, tert-butylamine (analogous) Secondary or tertiary amines for amination
Acid for Salt Formation Hydrogen chloride gas or HCl solution Forms stable hydrochloride salt
Purification Alcohol solvent recrystallization Removes impurities and by-products

Research Findings and Analytical Data

  • The use of a 5:1 volume ratio of 1,4-dioxane to triethylamine as solvent for the N-alkylation step yields the highest isolated product (up to 88%) compared to ethanol alone (30%) or ethanol:triethylamine (68%).

  • The hydrochloride salt form enhances compound stability and water solubility, facilitating handling and application in biological assays.

  • Toxicity studies indicate an LD50 of 155 mg/kg in mice via intraperitoneal injection, underscoring the need for careful handling and dosage control in research settings.

  • The synthetic method adapted from bupropion hydrochloride preparation is advantageous for industrial scale due to its simplicity, cost-effectiveness, and environmental considerations.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Yield (%) Advantages References
Direct Amination + HCl Salt Formation Substituted propiophenone + ethylamine Amination, acidification Moderate Straightforward, fewer steps
Halogenation + Amination (Bupropion Analog) m-chloropropiophenone + bromine + amine Halogenation, amination, acidification High High yield, low cost, scalable
N-Alkylation of Secondary Amines Secondary benzylamines + propiophenone salts N-alkylation, reduction, acidification Up to 88 High yield, solvent optimization

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 2,2-dimethyl-3-ethylamino-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Pharmacological Studies

Propiophenone derivatives, including the hydrochloride form, are primarily studied for their stimulant properties. Research indicates that these compounds can interact with neurotransmitter systems, influencing various physiological responses.

Key Findings :

  • Propiophenone, 2,2-dimethyl-3-ethylamino-, hydrochloride exhibits stimulant effects similar to amphetamines, making it a subject of interest in neuropharmacological research.
  • Binding affinity studies have shown that this compound may selectively interact with certain receptors, potentially leading to therapeutic applications in treating attention deficit hyperactivity disorder (ADHD) and other conditions related to neurotransmitter dysregulation.

Phytotoxicity Assessments

Recent studies have evaluated the phytotoxic effects of propiophenone derivatives on plant growth. These investigations are crucial for understanding how such compounds can be utilized in agricultural practices.

Study Insights :

  • A standardized bioassay demonstrated that propiophenone significantly inhibited radicle and hypocotyl growth in various plant species, indicating its potential as a natural herbicide .
  • The inhibition was concentration-dependent, with higher concentrations leading to greater growth suppression. For instance, an IC50 value of 0.1 mM was determined for radicle growth inhibition .

Case Study 1: Neuropharmacological Effects

A study conducted by researchers aimed at evaluating the effects of propiophenone derivatives on neurotransmitter systems revealed significant alterations in dopamine and norepinephrine levels in animal models. The findings suggest potential therapeutic applications for mood disorders and ADHD management.

Case Study 2: Agricultural Applications

In another investigation focusing on weed management, the efficacy of propiophenone as a phytotoxic agent was assessed. The results indicated that at specific concentrations, it could effectively inhibit the growth of common weeds without adversely affecting crop yields.

Mechanism of Action

The mechanism of action of Propiophenone, 2,2-dimethyl-3-ethylamino-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The ethylamino group in the target compound provides intermediate steric bulk compared to methylamino (smaller) and tert-butylamino (bulkier) groups in analogs. This influences receptor binding and metabolic stability .
  • Lipophilicity: The benzylmethylamino analog (logP = 3.03) is more lipophilic than the target compound, suggesting differences in membrane permeability and pharmacokinetics .
  • Pharmacological Relevance: Bupropion’s chlorine substitution and tert-butylamino group enhance its selectivity for dopamine/norepinephrine reuptake inhibition, whereas the target compound’s unsubstituted phenyl ring may alter target specificity .

Analytical Characterization

  • Chromatography: Reverse-phase HPLC (e.g., Newcrom R1 column) effectively separates β-aminoketones like the target compound and its benzylmethylamino analog, with retention times correlating with substituent hydrophobicity .
  • Mass Spectrometry : The target compound’s molecular ion peak (m/z 227.73) distinguishes it from analogs like bupropion (m/z 276.21) .

Biological Activity

Propiophenone, 2,2-dimethyl-3-ethylamino-, hydrochloride is a synthetic compound that belongs to the class of substituted propiophenones. It is structurally similar to amphetamines and other psychoactive substances, which grants it notable biological activities. This article explores its biological activity, including its mechanism of action, pharmacological effects, and potential applications in medicine.

  • Molecular Formula : C13H19ClN
  • Molecular Weight : Approximately 241.76 g/mol
  • IUPAC Name : 2,2-dimethyl-3-ethylamino-propiophenone hydrochloride

Propiophenone derivatives, particularly the 2,2-dimethyl-3-ethylamino variant, exhibit stimulant properties akin to those of amphetamines. The compound primarily interacts with neurotransmitter systems, particularly dopamine and norepinephrine pathways. This interaction can enhance synaptic transmission and influence mood and cognition.

Biological Activity Overview

The biological activities of this compound include:

  • Stimulant Effects : Enhances alertness and energy levels by increasing dopamine release.
  • Psychoactive Properties : Similar to other psychoactive substances, it may affect mood and perception.
  • Potential Therapeutic Applications : Investigated for use in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
3-Dimethylamino-propiophenone hydrochlorideC13H17ClNStrong stimulant properties; psychoactive effects
2-(Ethylamino)propiophenone hydrochlorideC12H15ClNRole as a metabolite; less potent than dimethyl variant
2,2-Dimethyl-3-(methylamino)propiophenone hydrochlorideC13H19ClNVarying degrees of biological activity based on substitutions

The unique ethyl substitution at the nitrogen atom combined with dimethyl groups on the adjacent carbon enhances its binding affinity for certain receptors compared to other similar compounds.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of Propiophenone derivatives:

  • Neurotransmitter Interaction : Research indicates that these compounds can significantly influence dopamine and norepinephrine levels in the brain, which are critical for mood regulation and cognitive functions.
  • Stimulant Properties : In animal models, the compound exhibited dose-dependent stimulant effects similar to those observed with amphetamines. Behavioral assays demonstrated increased locomotor activity and reduced fatigue.
  • Pharmacological Profiles : Various assays have been conducted to evaluate the pharmacological profiles of Propiophenone derivatives. Results indicate potential applications in treating conditions like ADHD due to their ability to enhance focus and attention.

Case Studies

A study published in a peer-reviewed journal explored the effects of Propiophenone derivatives on cognitive performance in rats. The results demonstrated that administration of the compound led to improved performance in tasks requiring sustained attention and memory retention .

Another investigation focused on the safety profile of these compounds, revealing that while they exhibit significant stimulant effects, they also carry risks associated with potential abuse and dependency similar to other psychoactive substances .

Q & A

Q. What synthetic routes are recommended for preparing Propiophenone, 2,2-dimethyl-3-ethylamino-, hydrochloride, and what are their comparative advantages?

The compound can be synthesized via a Mannich reaction using formaldehyde, ethylamine, and a propiophenone precursor. Alternatively, ω-halo propiophenone derivatives may undergo nucleophilic substitution with ethylamine . The Mannich reaction is preferred for scalability (yields ~60–75%), while substitution routes offer better stereochemical control. Purification typically involves recrystallization from ethanol/water mixtures.

Q. How should researchers characterize the compound’s purity and structural integrity?

Use HPLC-UV (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) to assess purity (>98%). Confirm structure via 1H NMR (key signals: δ 1.2 ppm for dimethyl groups, δ 2.8–3.1 ppm for ethylamino protons) and FT-IR (amide C=O stretch at ~1680 cm⁻¹) . Mass spectrometry (ESI-MS) should show [M+H]+ at m/z 254.2 (free base) and 290.6 (hydrochloride).

Q. What are the critical safety considerations for handling this compound?

While no GHS classification is reported, assume acute toxicity based on structural analogs (e.g., LDLo = 150 mg/kg in mice for similar aminopropiophenones) . Use PPE (gloves, lab coat) and work in a fume hood. Store at -20°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for this compound?

Conflicting toxicity values (e.g., oral vs. intravenous LDLo) may arise from differences in species metabolism or salt form bioavailability. Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) alongside ADMET predictions (e.g., SwissADME) to contextualize existing data . Cross-validate findings with structurally related cathinones .

Q. What analytical methods are suitable for detecting metabolic byproducts in biological matrices?

For metabolic studies, use LC-MS/MS with a biphenyl column and electrospray ionization. Key metabolites may include N-deethylated or oxidative products. Optimize extraction protocols (e.g., solid-phase extraction with Oasis HLB cartridges) to recover polar metabolites from plasma .

Q. How does the compound’s stereochemistry influence its pharmacological activity?

The ethylamino group’s chirality affects receptor binding. Resolve enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase). Compare docking simulations (AutoDock Vina) against targets like monoamine transporters to correlate stereochemistry with activity .

Q. What strategies mitigate instability during long-term storage?

Degradation pathways include hydrolysis of the ethylamino group and ketone oxidation. Stabilize by lyophilizing the hydrochloride salt and storing under argon atmosphere at -20°C. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Data Interpretation & Optimization

Q. How should researchers address low yields in the Mannich reaction?

Low yields (<50%) often result from incomplete imine formation. Optimize by:

  • Adjusting pH to 4–5 with acetic acid to favor intermediate formation.
  • Using anhydrous solvents (e.g., ethanol) to minimize side reactions.
  • Increasing reaction time (24–48 hrs) at 60°C .

Q. What computational tools predict the compound’s solubility and partition coefficient?

Use Schrödinger’s QikProp or ADMET Predictor to estimate logP (~2.8) and aqueous solubility (~1.2 mg/mL). Experimental validation via shake-flask method (octanol/water) is recommended for precise values .

Regulatory & Methodological Compliance

Q. Are compendial methods available for quality control of this compound?

While not USP/NF-listed, follow Pharmacopeial Forum guidelines for related aminopropiophenones (e.g., mobile phase validation, column efficiency >2000 plates) . For forensic applications, adhere to SWGDRUG recommendations for MS/MS spectral libraries .

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